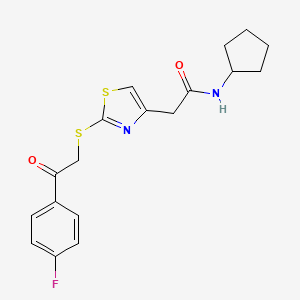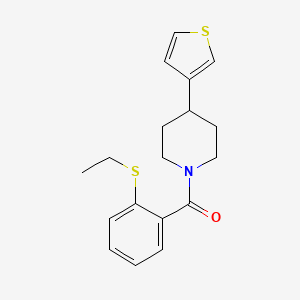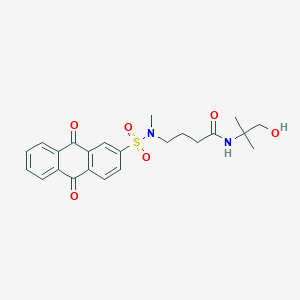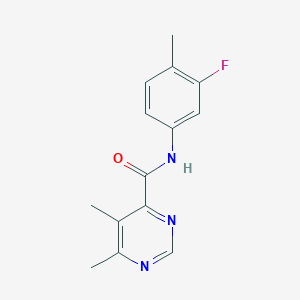
2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring through a cyclization reaction.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Furan Ring: The furan ring is typically attached through a coupling reaction.
Formation of the Ethanol Group: The ethanol group is introduced through a reduction reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the difluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: Potential therapeutic applications, including as a precursor to drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride would depend on its specific molecular targets and pathways. Typically, compounds of this class interact with receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Benzylpiperazin-1-yl)-1-(furan-2-yl)ethanol
- 2-(4-(2,5-Dichlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
- 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
Uniqueness
The presence of the difluorobenzyl group in 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride may confer unique properties, such as increased metabolic stability, enhanced binding affinity to specific targets, or improved pharmacokinetic profiles compared to similar compounds.
Propiedades
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2.2ClH/c18-14-3-4-15(19)13(10-14)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;;/h1-4,9-10,16,22H,5-8,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYGOISBRNHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)CC(C3=CC=CO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)

![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)




![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)

![3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2562796.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide](/img/structure/B2562802.png)
![5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2562803.png)
